CVT-12012

Beschreibung

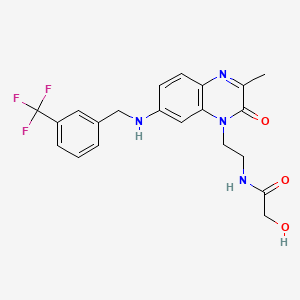

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQDVZJYIAWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018675-35-8 | |

| Record name | CVT-12012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-12012 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of CVT-12012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-12012 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase (SCD). This enzyme is a critical control point in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, this compound modulates the composition of cellular lipids, which in turn impacts a variety of signaling pathways and cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary mechanism of action of this compound is the inhibition of the enzyme Stearoyl-CoA Desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs. The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These MUFAs are essential components of cellular lipids, including phospholipids, triglycerides, and cholesterol esters, and play significant roles in membrane fluidity, cell signaling, and energy storage.

By blocking the activity of SCD, this compound leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio has profound effects on cellular function and has been implicated in various physiological and pathological processes, making SCD a compelling therapeutic target for a range of diseases, including metabolic disorders and cancer.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Assay System | Species | IC50 (nM) | Reference |

| Microsomal SCD Assay | Rat | 38 | [1] |

| HEPG2 Cell-Based SCD Assay | Human | 6.1 | [1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 78% | [2] |

| Liver-to-Plasma Ratio | 76 | [2] |

Signaling Pathways Modulated by this compound

The inhibition of SCD by this compound initiates a cascade of downstream effects on cellular signaling pathways, primarily due to the altered lipid composition and resulting cellular stress. Key pathways affected include the AMP-activated protein kinase (AMPK) and the AKT signaling pathways.

Activation of AMPK Signaling Pathway

Inhibition of SCD1 by this compound leads to the activation of AMP-activated protein kinase (AMPK)[1]. This is thought to be a consequence of cellular stress induced by the accumulation of saturated fatty acids. Activated AMPK, a central regulator of cellular energy homeostasis, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This results in a decrease in de novo lipogenesis[1].

Inhibition of AKT Signaling Pathway

SCD1 inhibition has also been shown to suppress the AKT signaling pathway[3]. The precise mechanism is still under investigation but is thought to involve alterations in membrane lipid raft composition and function, which are critical for AKT activation. The inhibition of AKT, a key regulator of cell survival and proliferation, contributes to the anti-cancer effects observed with SCD1 inhibitors.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Rat Liver Microsomal SCD Activity Assay

This assay measures the ability of a compound to inhibit SCD activity in a subcellular fraction enriched with the enzyme.

-

Materials:

-

Rat liver microsomes

-

[14C]-Stearoyl-CoA (substrate)

-

NADH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

This compound or other test compounds

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, BSA, and NADH.

-

Add rat liver microsomes to the reaction mixture.

-

Add this compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [14C]-Stearoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide in ethanol).

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [14C]-oleate formed using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

-

Human HEPG2 Cell-Based SCD Assay

This whole-cell assay assesses the ability of a compound to inhibit SCD activity in a physiologically relevant context.

-

Materials:

-

HEPG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[14C]-Stearic acid complexed to BSA

-

This compound or other test compounds

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

TLC or HPLC system for fatty acid separation

-

Scintillation counter

-

-

Procedure:

-

Plate HEPG2 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add [14C]-stearic acid complexed to BSA to the cell culture medium and incubate for a further period (e.g., 4 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

Separate the fatty acid methyl esters by TLC or HPLC.

-

Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.

-

Calculate the desaturation index (ratio of [14C]-oleic acid to total [14C]-stearic acid + [14C]-oleic acid).

-

Determine the percent inhibition of the desaturation index at each concentration of this compound and calculate the IC50 value.

-

Conclusion

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase. Its mechanism of action involves the direct inhibition of SCD, leading to a reduction in monounsaturated fatty acids and a subsequent modulation of key cellular signaling pathways, including the activation of AMPK and the inhibition of AKT. These effects contribute to its potential therapeutic applications in metabolic diseases and oncology. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other SCD inhibitors.

References

- 1. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]

- 2. Potent, orally bioavailable, liver-selective stearoyl-CoA desaturase (SCD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CVT-12012: A Potent Stearoyl-CoA Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-12012 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. By blocking the conversion of saturated fatty acids into monounsaturated fatty acids, this compound has demonstrated significant effects on lipid profiles and has potential therapeutic applications in metabolic diseases. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a quinoxalinone derivative with the systematic IUPAC name 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide[1][2]. Its chemical structure is characterized by a central quinoxalinone core with key substitutions that contribute to its inhibitory activity and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide | [1][2] |

| CAS Number | 1018675-35-8 | [3][4][5] |

| Molecular Formula | C₂₁H₂₁F₃N₄O₃ | [1][3][4][5] |

| Molecular Weight | 434.41 g/mol | [1][3][6] |

| SMILES | CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | [3][4][7] |

| InChI Key | HRAQDVZJYIAWOV-UHFFFAOYSA-N | [4][6][7] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [4][8] |

| Appearance | Light yellow to yellow crystalline solid | [8] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the potent and selective inhibition of Stearoyl-CoA Desaturase (SCD). SCD is a key enzyme in the de novo biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.

The inhibition of SCD by this compound leads to a decrease in the cellular pool of MUFAs and an accumulation of SFAs. This shift in the SFA/MUFA ratio has profound effects on cellular function and signaling.

References

- 1. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Liver Triglyceride Content [bio-protocol.org]

- 4. Measurement of Liver Triglyceride Content [en.bio-protocol.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of CVT-12012, a Potent Stearoyl-CoA Desaturase (SCD) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-12012 is a potent, orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. The document details the scientific rationale behind its development, its mechanism of action, and key quantitative data regarding its potency and pharmacokinetic profile. Furthermore, it outlines the experimental protocols for its synthesis and biological testing, and visualizes the relevant biological pathways and experimental workflows.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying potent and selective inhibitors of stearoyl-CoA desaturase (SCD). SCD is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleate and palmitoleate. These fatty acids are essential components of cell membranes, signaling molecules, and stored triglycerides. Overexpression of SCD has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and diabetes, as well as in the progression of certain cancers. Therefore, SCD represents a promising therapeutic target for these conditions. The discovery of this compound stemmed from a lead optimization effort focused on a series of quinoxalinone-based compounds designed to inhibit SCD activity.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of stearoyl-CoA desaturase. By blocking SCD, this compound prevents the conversion of saturated fatty acids into monounsaturated fatty acids. This disruption of lipid metabolism leads to a decrease in the cellular pool of monounsaturated fatty acids, which can, in turn, affect membrane fluidity, lipid-based signaling, and triglyceride synthesis. The inhibition of SCD has been shown to impact downstream signaling pathways, including the YAP and Wnt pathways, which are involved in cell proliferation and tumorigenesis.[1]

Quantitative Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

| Assay System | Target | IC50 (nM) | Reference |

| Rat Microsomal | Stearoyl-CoA Desaturase (SCD) | 38 | [2] |

| Human HEPG2 Cells | Stearoyl-CoA Desaturase (SCD) | 6.1 | [2] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Unit | Reference |

| Oral Bioavailability | 78 | % | [2] |

| Plasma Clearance | 88 | mL/min/kg | [2] |

| Elimination Half-life | ~1 | hour | [2] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound and related quinoxalinone derivatives generally follows a multi-step synthetic route. While the specific, detailed protocol for this compound's industrial synthesis is proprietary, a general laboratory-scale synthesis can be inferred from publications on similar quinoxaline-based compounds. A plausible synthetic scheme is outlined below.

-

Step 1: Synthesis of the Quinoxalinone Core: This typically involves the condensation of a substituted o-phenylenediamine with an alpha-keto acid or ester.

-

Step 2: Alkylation of the Quinoxalinone Nitrogen: The nitrogen at the 1-position of the quinoxalinone ring is alkylated with a suitable electrophile containing a protected amino group.

-

Step 3: Deprotection and Amide Coupling: The protected amino group is deprotected, followed by an amide coupling reaction with 2-hydroxyacetic acid to introduce the final side chain.

-

Step 4: Introduction of the Benzylamino Group: The final step involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the 3-(trifluoromethyl)benzylamino group at the 7-position of the quinoxalinone core.

In Vitro SCD Inhibition Assay (Microsomal)

-

Preparation of Microsomes: Liver microsomes are prepared from rats according to standard procedures involving tissue homogenization and differential centrifugation.

-

Assay Reaction: The assay is performed in a buffer containing the prepared microsomes, a source of reducing equivalents (e.g., NADH), and the substrate, [14C]-stearoyl-CoA.

-

Incubation: The reaction mixture is incubated with varying concentrations of this compound.

-

Extraction and Separation: After incubation, the lipids are extracted, and the fatty acid methyl esters are prepared. The saturated and monounsaturated fatty acids are then separated using thin-layer chromatography (TLC).

-

Quantification: The radioactivity of the spots corresponding to stearic acid and oleic acid is quantified to determine the percent inhibition of SCD activity. The IC50 value is then calculated from the dose-response curve.

In Vitro SCD Inhibition Assay (HEPG2 Cells)

-

Cell Culture: Human HEPG2 cells are cultured under standard conditions.

-

Treatment: The cells are treated with varying concentrations of this compound for a specified period.

-

Metabolic Labeling: The cells are then incubated with a radiolabeled fatty acid precursor, such as [14C]-acetate or [14C]-stearic acid.

-

Lipid Extraction and Analysis: Cellular lipids are extracted, and the fatty acid composition is analyzed by gas chromatography or TLC to determine the ratio of saturated to monounsaturated fatty acids.

-

Calculation of Inhibition: The inhibition of SCD activity is calculated based on the change in this ratio in treated versus untreated cells, and the IC50 value is determined.

In Vivo Pharmacokinetic Study (Rats)

-

Animal Dosing: A cohort of rats is administered this compound either intravenously (IV) or orally (PO) at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Visualizations

Signaling Pathway of SCD Inhibition

Caption: Mechanism of action of this compound via inhibition of SCD.

Experimental Workflow for In Vitro SCD Inhibition Assay

Caption: Workflow for the in vitro microsomal SCD inhibition assay.

Logical Relationship in Drug Discovery Process

Caption: Logical flow of the this compound discovery process.

References

In-Depth Technical Guide: CVT-12012, a Potent Inhibitor of Stearoyl-CoA Desaturase

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-12012 is a potent, orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. By targeting SCD, this compound effectively modulates the biosynthesis of monounsaturated fatty acids, implicating it as a valuable tool for research in metabolic diseases such as obesity and type II diabetes. This document provides a comprehensive overview of this compound, detailing its target protein, binding affinity, the experimental protocols used for its characterization, and the relevant metabolic signaling pathways.

Target Protein and Binding Affinity

The primary molecular target of this compound is stearoyl-CoA desaturase (SCD) , an enzyme localized in the endoplasmic reticulum that catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Specifically, SCD introduces a double bond at the delta-9 position of fatty acyl-CoAs.

The inhibitory potency of this compound against SCD has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in different biological systems. The compound, also referred to as compound 5b in foundational research, demonstrates high potency in both rat and human SCD assays.[1]

| Assay System | Species | IC50 (nM) |

| Microsomal SCD Assay | Rat | 38 |

| Cellular SCD Assay (HepG2 cells) | Human | 6.1 |

Caption: Table summarizing the in vitro binding affinity of this compound for stearoyl-CoA desaturase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Rat Liver Microsomal SCD1 Assay

This assay evaluates the in vitro inhibitory activity of this compound on SCD1 enzyme activity in rat liver microsomes.

Materials:

-

Rat liver microsomes

-

[3H]-stearoyl-CoA (substrate)

-

NADH

-

Bovine Serum Albumin (BSA)

-

This compound (or other test compounds)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Charcoal slurry

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare rat liver microsomes from fresh or frozen tissue by differential centrifugation.

-

In a 96-well plate, add assay buffer, NADH, and BSA.

-

Add varying concentrations of this compound (typically in DMSO, with final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).

-

Initiate the enzymatic reaction by adding [3H]-stearoyl-CoA to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).

-

Terminate the reaction by adding a charcoal slurry, which binds to the unreacted [3H]-stearoyl-CoA.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant, containing the tritiated water ([3H]H2O) produced by the desaturation reaction, to a new plate.

-

Add scintillation cocktail to the supernatant.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Human HepG2 Cellular SCD Assay

This assay assesses the ability of this compound to inhibit SCD activity within a cellular context using the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

[14C]-stearic acid (substrate)

-

This compound (or other test compounds)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel)

-

TLC developing solvent system

-

Phosphorimager or scintillation counter

Procedure:

-

Culture HepG2 cells to a suitable confluency in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 2-4 hours).

-

Add [14C]-stearic acid to the cell culture medium and incubate for a further period (e.g., 4-6 hours) to allow for its uptake and metabolism.

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent mixture.

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate using a solvent system that separates saturated and monounsaturated fatty acids (e.g., hexane:diethyl ether:acetic acid).

-

Visualize and quantify the radioactive spots corresponding to [14C]-stearic acid and its desaturated product, [14C]-oleic acid, using a phosphorimager or by scraping the spots and performing scintillation counting.

-

Calculate the ratio of [14C]-oleic acid to total radiolabeled fatty acids for each treatment condition.

-

Determine the percent inhibition of SCD activity at each this compound concentration relative to the vehicle-treated control.

-

Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of SCD. This inhibition leads to a decrease in the cellular pool of MUFAs, particularly oleic acid and palmitoleic acid, and a relative increase in SFAs. The alteration of the SFA/MUFA ratio has profound downstream effects on various cellular processes and signaling pathways.

References

In Vitro Profile of CVT-12012: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of CVT-12012, a potent, orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD). This document outlines the compound's inhibitory activity, details generalized experimental protocols for assessing SCD inhibition, and explores the downstream signaling pathways modulated by its mechanism of action.

Core Efficacy Data

This compound has demonstrated significant potency in inhibiting SCD activity across different in vitro models. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its efficacy against both rat and human SCD.

| Assay System | Species | IC50 Value |

| Microsomal SCD Assay | Rat | 38 nM[1] |

| HepG2 Cellular Assay | Human | 6.1 nM[1] |

Experimental Methodologies

While specific, detailed protocols for the in vitro studies of this compound are not publicly available, this section outlines established and widely used methodologies for evaluating SCD inhibitors. These protocols are representative of the techniques likely employed to determine the inhibitory activity of this compound.

Rat Liver Microsomal SCD Assay (Generalized Protocol)

This assay directly measures the enzymatic activity of SCD in a subcellular fraction enriched with the enzyme.

Objective: To determine the direct inhibitory effect of a compound on SCD enzyme activity.

Materials:

-

Rat liver microsomes (prepared from rats fed a high-carbohydrate diet to induce SCD expression)

-

This compound or other test compounds

-

Radiolabeled substrate (e.g., [14C]stearoyl-CoA) or deuterium-labeled stearoyl-CoA

-

NADH as a cofactor

-

Bovine serum albumin (BSA)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates (if using radiolabeling)

-

Scintillation counter or phosphorimager (if using radiolabeling)

-

Mass spectrometer (if using deuterium labeling)

Procedure:

-

Preparation: Rat liver microsomes are isolated and prepared as the source of SCD.

-

Reaction Mixture: A reaction mixture is prepared containing the reaction buffer, NADH, and BSA.

-

Inhibition: Test compounds, such as this compound, are pre-incubated with the microsomes to allow for binding to the enzyme.

-

Initiation: The enzymatic reaction is initiated by the addition of the labeled stearoyl-CoA substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination: The reaction is stopped, typically by the addition of a strong base to saponify the lipids.

-

Extraction: Fatty acids are extracted from the reaction mixture.

-

Analysis:

-

Radiolabeled Method: The extracted fatty acids are separated based on their degree of saturation using argentation (silver nitrate-impregnated) TLC. The separated radiolabeled stearic acid (saturated) and oleic acid (monounsaturated) are then quantified using a scintillation counter or phosphorimager.[2]

-

Mass Spectrometry Method: The ratio of the deuterium-labeled monounsaturated product to the deuterium-labeled saturated substrate is determined by mass spectrometry.[3]

-

-

Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control (vehicle-treated) sample. IC50 values are then determined from dose-response curves.

Human HepG2 Cellular SCD Assay (Generalized Protocol)

This whole-cell assay measures the ability of a compound to inhibit SCD activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Objective: To assess the potency of a compound in inhibiting SCD activity in a human liver cell line.

Materials:

-

HepG2 cells (human hepatoma cell line)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Radiolabeled fatty acid precursor (e.g., [14C]stearic acid)

-

Lipid extraction solvents

-

TLC plates

-

Scintillation counter or phosphorimager

Procedure:

-

Cell Culture: HepG2 cells are cultured to a suitable confluency in multi-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration.

-

Radiolabeling: A radiolabeled precursor, such as [14C]stearic acid, is added to the culture medium.

-

Incubation: Cells are incubated for a period to allow for the uptake and metabolism of the labeled fatty acid.

-

Lipid Extraction: Total lipids are extracted from the cells.

-

Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).

-

Separation and Quantification: The FAMEs are separated by argentation TLC, and the radioactive spots corresponding to stearic acid and oleic acid are quantified.[2][4]

-

Data Analysis: The SCD activity is expressed as the ratio of monounsaturated fatty acids to saturated fatty acids. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and IC50 values are determined.

Signaling Pathways and Downstream Effects of SCD Inhibition

The inhibition of SCD by this compound initiates a cascade of downstream cellular events due to the alteration of the cellular balance between saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs). The following diagrams illustrate the key signaling pathways affected.

The primary consequence of SCD1 inhibition is an increase in the intracellular ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This shift in lipid composition triggers cellular stress and modulates key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/AKT Pathway

Inhibition of SCD leads to a reduction in phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key lipid second messenger.[5] This results in decreased phosphorylation and subsequent inactivation of AKT, a central node in cell survival and proliferation signaling.[6]

Wnt/β-catenin Pathway

SCD activity has been linked to the proper functioning of the Wnt/β-catenin pathway. Inhibition of SCD can lead to a decrease in β-catenin levels and the transcription of its downstream target genes, which are often involved in cell proliferation.[5][7]

AMP-Activated Protein Kinase (AMPK) Pathway

The cellular stress induced by lipid imbalance can activate AMPK, a key sensor of cellular energy status.[8] Activated AMPK can inhibit anabolic pathways, including cell growth and proliferation, to conserve energy.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

An accumulation of saturated fatty acids can induce stress in the endoplasmic reticulum, the primary site of lipid synthesis. This ER stress triggers the unfolded protein response (UPR), a signaling cascade that can lead to apoptosis if the stress is prolonged or severe.[5][8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of CVT-12012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-12012 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. By blocking the conversion of saturated fatty acids to monounsaturated fatty acids, this compound has demonstrated significant potential in preclinical models for the treatment of various metabolic diseases and certain types of cancer. This document provides a comprehensive overview of the mechanism of action, preclinical data, and potential therapeutic applications of this compound.

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA Desaturase is a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. These MUFAs are essential components of cell membranes, signaling molecules, and triglycerides. Dysregulation of SCD activity has been implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.

This compound: A Potent SCD Inhibitor

This compound is an orally bioavailable inhibitor of SCD.[1][2] Preclinical studies have highlighted its potency and selectivity, making it a promising candidate for therapeutic development.

Quantitative Preclinical Data

The following table summarizes the key quantitative data for this compound from preclinical studies.

| Parameter | Species/System | Value | Reference |

| IC | Rat microsomal SCD | 38 nM | [1][2] |

| IC | Human HEPG2 cell-based SCD assay | 6.1 nM | [1][2] |

| Oral Bioavailability | Rat | 78% | [2] |

| Plasma Clearance | Rat | 88 mL/min/kg | [2] |

| Elimination Half-life | Rat | ~1 hour | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of SCD. This leads to a decrease in the cellular pool of MUFAs and an accumulation of saturated fatty acids (SFAs). This shift in the SFA:MUFA ratio has profound effects on cellular signaling and metabolism.

In the context of cancer, SCD inhibition by this compound has been shown to impact key oncogenic signaling pathways. Specifically, it can lead to the downregulation of the AKT/mTOR and ERK pathways, which are crucial for cancer cell proliferation, survival, and growth.[3]

Potential Therapeutic Applications

Metabolic Diseases

The primary therapeutic indication for an SCD inhibitor like this compound is in the treatment of metabolic diseases. By reducing the synthesis of MUFAs, this compound can potentially:

-

Improve insulin sensitivity.

-

Reduce hepatic steatosis (fatty liver).

-

Lower triglyceride levels.

Oncology

Emerging research indicates that some cancers are dependent on de novo lipogenesis, with SCD being a key enzyme in this process. Inhibition of SCD by this compound has been shown to potentiate the effects of other anticancer agents, such as the EGFR inhibitor gefitinib, in non-small cell lung cancer (NSCLC) cells.[3] This suggests a potential role for this compound in combination therapies for certain malignancies.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies used in the preclinical evaluation of this compound based on available literature.

In Vitro SCD Inhibition Assay (Rat Microsomes)

-

Objective: To determine the direct inhibitory activity of this compound on SCD enzyme activity.

-

Methodology:

-

Isolation of liver microsomes from rats.

-

Incubation of the microsomal fraction with a radiolabeled SCD substrate (e.g., [¹⁴C]stearoyl-CoA).

-

Addition of varying concentrations of this compound.

-

Extraction of fatty acids and separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification of the radiolabeled monounsaturated fatty acid product to determine the extent of inhibition and calculate the IC

50value.

-

Cell-Based SCD Activity Assay (HEPG2 Cells)

-

Objective: To assess the potency of this compound in a cellular context.

-

Methodology:

-

Culture of human hepatoma (HEPG2) cells.

-

Treatment of the cells with various concentrations of this compound.

-

Incubation with a stable isotope-labeled fatty acid precursor (e.g., [¹³C]stearic acid).

-

Harvesting of cells and extraction of total lipids.

-

Derivatization of fatty acids to fatty acid methyl esters (FAMEs).

-

Analysis of FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the labeled monounsaturated product to the labeled saturated precursor.

-

Calculation of the IC

50value based on the dose-dependent inhibition of SCD activity.

-

Conclusion

This compound is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase with a clear mechanism of action and promising preclinical data. Its ability to modulate lipid metabolism and impact key oncogenic signaling pathways suggests significant therapeutic potential in the fields of metabolic diseases and oncology. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AKT/mTOR and ERK MAPK signaling inhibits hormone-refractory prostate cancer in a preclinical mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

General Framework for Preclinical Safety and Toxicity Evaluation

An in-depth analysis of publicly available scientific literature and toxicology databases reveals no specific information regarding the safety and toxicity profile of a compound designated "CVT-12012." This identifier does not correspond to any known pharmaceutical agent or chemical entity in the public domain as of the current date.

It is possible that "this compound" represents an internal codename for a compound in the early stages of drug development, and as such, proprietary data regarding its safety and toxicity would not yet be publicly disclosed. Preclinical safety and toxicology data are typically released when a compound enters clinical trials or is published in scientific journals.

For researchers, scientists, and drug development professionals seeking information on the safety and toxicity of a novel compound, the standard approach involves a comprehensive battery of in vitro and in vivo studies. These studies are designed to identify potential hazards, establish a safe starting dose for human trials, and characterize the toxicological profile of the new chemical entity.

A typical preclinical toxicology program adheres to international regulatory guidelines (e.g., FDA, EMA, ICH) and encompasses the following core components:

1. In Vitro Toxicology:

-

Genotoxicity Assays: To assess the potential for the compound to induce genetic mutations or chromosomal damage.

-

Ames test (bacterial reverse mutation assay)

-

In vitro micronucleus test in mammalian cells

-

In vitro chromosomal aberration test in mammalian cells

-

-

hERG Assay: To evaluate the risk of QT interval prolongation and potential for cardiac arrhythmias.

-

Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines.

2. In Vivo Toxicology:

-

Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

-

Repeated-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) to characterize the toxic effects of the compound over a longer duration. These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL).

-

Safety Pharmacology Studies: To investigate the effects of the compound on vital physiological functions.

-

Cardiovascular system (e.g., blood pressure, heart rate, ECG)

-

Respiratory system (e.g., respiratory rate, tidal volume)

-

Central nervous system (e.g., functional observational battery)

-

-

Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. This helps to correlate the observed toxic effects with the level of exposure.

Data Presentation in Preclinical Toxicology Reports

Quantitative data from these studies are typically summarized in tabular format for clarity and ease of comparison.

Table 1: Example of Repeated-Dose Toxicity Study Summary in Rats

| Dose Group (mg/kg/day) | Clinical Observations | Body Weight Changes | Hematology | Clinical Chemistry | Key Histopathological Findings |

| 0 (Vehicle) | No abnormal findings | Normal gain | Within normal limits | Within normal limits | No treatment-related findings |

| Low Dose | No abnormal findings | Normal gain | No significant changes | No significant changes | No treatment-related findings |

| Mid Dose | Sporadic, mild clinical signs | Slight decrease in gain | Minor, non-adverse changes | Minor, non-adverse changes | Minimal hepatocellular hypertrophy |

| High Dose | Overt signs of toxicity | Significant weight loss | Anemia, leukocytosis | Elevated liver enzymes | Moderate hepatocellular hypertrophy, necrosis |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of toxicology studies. A standard protocol would include:

-

Test System: Species, strain, sex, age, and number of animals per group.

-

Test Article Administration: Route of administration, dose levels, frequency, and duration.

-

Observations: Clinical signs, body weight, food/water consumption, ophthalmology, etc.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis parameters.

-

Anatomical Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

Visualization of Experimental Workflows

Visual diagrams are often used to illustrate the design of toxicology studies.

Without specific data for this compound, this guide provides a general overview of the methodologies and data presentation expected in a comprehensive safety and toxicity profile for a novel therapeutic candidate. Researchers interested in this compound should monitor scientific publications and clinical trial registries for future disclosures of data.

Methodological & Application

Application Notes and Protocols for CVT-12012, a Stearoyl-CoA Desaturase (SCD) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-12012 is a potent and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Upregulation of SCD has been observed in numerous cancer types, where it contributes to altered lipid metabolism, membrane fluidity, and the activation of oncogenic signaling pathways.[2][3] Inhibition of SCD has emerged as a promising therapeutic strategy in oncology, as it can induce endoplasmic reticulum (ER) stress, apoptosis, and suppress tumor growth.[1][2]

These application notes provide detailed protocols for the in vitro evaluation of this compound in relevant cancer cell lines, based on its known activity against human hepatocellular carcinoma (HepG2) and lymphoblastic leukemia cells.

Chemical Information

| Property | Value |

| Chemical Name | 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide |

| CAS Number | 1018675-35-8 |

| Molecular Formula | C₂₁H₂₁F₃N₄O₃ |

| Molecular Weight | 434.41 g/mol |

Quantitative Data

The following table summarizes the known in vitro potency of this compound.

| Assay | Species | IC₅₀ |

| Microsomal SCD Assay | Rat | 38 nM |

| Cellular SCD Assay (HepG2) | Human | 6.1 nM |

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of stearoyl-CoA desaturase (SCD). This leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs), altering the cellular lipid composition. This lipid imbalance is known to induce ER stress and trigger the unfolded protein response (UPR), leading to apoptosis in cancer cells.[2]

Furthermore, SCD inhibition has been shown to modulate key oncogenic signaling pathways. A decrease in MUFAs can impact the lipid raft composition of the cell membrane, which can in turn affect the activity of membrane-associated signaling proteins. Notably, SCD inhibition has been demonstrated to suppress the PI3K-Akt-mTOR and the Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation, survival, and growth.[2]

Caption: Signaling pathway of this compound via SCD inhibition.

Experimental Protocols

The following are representative protocols for evaluating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for your specific experimental conditions.

General Cell Culture Protocols

1. HepG2 (Human Hepatocellular Carcinoma) Cell Culture

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Rinse with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.

2. Lymphoblastic Leukemia Cell Line (e.g., Jurkat, MOLT-4) Culture

-

Media: RPMI-1640 medium supplemented with 10% FBS.

-

Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to maintain logarithmic growth.

Experimental Workflow

Caption: General workflow for in vitro testing of this compound.

Detailed Experimental Protocols

Experiment 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

-

HepG2 or lymphoblastic leukemia cells

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

For HepG2 (adherent cells): Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to attach overnight.

-

For Leukemia cells (suspension cells): Seed 20,000-40,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the HepG2 plates and add 100 µL of the drug dilutions. For leukemia cells, add 100 µL of 2x drug dilutions directly to the wells.

-

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

For HepG2: Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

For Leukemia cells: Centrifuge the plate at 500 x g for 5 minutes, carefully remove the supernatant, and add 150 µL of solubilization solution.

-

Pipette up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Experiment 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

-

HepG2 or lymphoblastic leukemia cells

-

Complete culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well for HepG2, 5 x 10⁵ cells/well for leukemia cells).

-

Treat cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

For HepG2: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine the detached cells with the collected medium.

-

For Leukemia cells: Collect the entire cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Disclaimer

These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and cell lines. Always follow good laboratory practices and safety precautions when handling chemical reagents and cell cultures.

References

Application Notes and Protocols for the Use of a Kinase Inhibitor in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is often implicated in various diseases, including cancer, making them a prime target for therapeutic development.[2][3] Small molecule kinase inhibitors are a major class of drugs designed to modulate the activity of these enzymes.[4] This document provides a detailed guide on the utilization of CVT-12012 , a putative kinase inhibitor, in standard kinase assays. While specific information for a compound designated "this compound" is not publicly available, this guide will provide protocols applicable to a generic small molecule kinase inhibitor, with specific examples referencing the known CDK2 inhibitor, CVT-313, where appropriate.

The primary goal of a kinase assay is to determine the ability of a compound to inhibit the activity of a specific kinase.[5] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[5] These assays can be broadly categorized into two types: biochemical assays and cell-based assays.[5][6]

Biochemical assays utilize purified recombinant kinase, a substrate (either a peptide or protein), and a phosphate donor (typically ATP) to measure the inhibitor's direct effect on the enzyme's catalytic activity in a controlled in vitro environment.[7]

Cell-based assays , on the other hand, measure the inhibitor's effect on kinase activity within a living cell.[6][8] This provides a more physiologically relevant context, as it accounts for factors such as cell permeability, off-target effects, and the presence of cellular signaling pathways.[3][8]

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic signaling pathway involving a protein kinase and the mechanism of action for an ATP-competitive kinase inhibitor like this compound.

Caption: Simplified signaling pathway illustrating kinase activation and inhibition.

Experimental Workflow Diagram

The general workflow for evaluating a kinase inhibitor using a biochemical assay is depicted below.

Caption: General experimental workflow for a biochemical kinase inhibition assay.[9]

Quantitative Data Summary

The following tables summarize hypothetical data for this compound against two different kinases, as well as a comparison with a known inhibitor.

Table 1: IC50 Values of this compound against Target Kinase and an Off-Target Kinase

| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Index |

| This compound | Kinase A | 15 | Kinase B | 1500 | 100 |

| Staurosporine (Control) | Kinase A | 5 | Kinase B | 10 | 2 |

Selectivity Index = IC50 (Off-Target Kinase) / IC50 (Target Kinase)

Table 2: Example Inhibition Data for this compound against Kinase A

| This compound Conc. (nM) | % Inhibition |

| 1000 | 98 |

| 300 | 92 |

| 100 | 85 |

| 30 | 65 |

| 10 | 45 |

| 3 | 20 |

| 1 | 5 |

| 0 (Control) | 0 |

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescence-based kinase assays that measure kinase activity by quantifying the amount of ADP produced.[9][10]

Materials:

-

This compound

-

Recombinant target kinase (e.g., CDK2)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

DMSO

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to create a concentration gradient.

-

-

Kinase Reaction:

-

Add 25 nL of the diluted compounds to the wells of a 384-well plate.

-

Include control wells:

-

0% Inhibition (High Activity): DMSO only.

-

100% Inhibition (Low Activity): No enzyme or a known potent inhibitor.

-

-

Prepare a master mix containing the kinase and substrate in kinase assay buffer.

-

Dispense 5 µL of the kinase/substrate mix into each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9][10]

-

Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the target kinase.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[9]

-

Protocol 2: Cell-Based Kinase Assay (Cellular Phosphorylation Assay)

This protocol measures the ability of this compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.[6]

Materials:

-

This compound

-

Cell line expressing the target kinase and a known downstream substrate

-

Appropriate cell culture medium and serum

-

96-well cell culture plates

-

Lysis buffer

-

Phospho-specific and total protein antibodies for the substrate

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)

-

DMSO

Methodology:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or DMSO (vehicle control) for a predetermined time (e.g., 2 hours).

-

-

Cell Lysis:

-

Remove the medium and wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

-

Detection of Substrate Phosphorylation (ELISA-based):

-

Coat a new 96-well plate with a capture antibody for the total substrate protein.

-

Add the cell lysates to the coated plate and incubate to allow the substrate to bind.

-

Wash the plate to remove unbound proteins.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated form of the substrate and incubate.

-

Wash the plate and add a secondary antibody conjugated to a detectable marker.

-

Incubate and wash the plate.

-

Add the appropriate detection reagent and measure the signal (e.g., absorbance, fluorescence, or luminescence).

-

-

Data Analysis:

-

Normalize the phospho-substrate signal to the total amount of substrate (which can be measured in a parallel ELISA using an antibody against the total substrate).

-

Calculate the percentage of inhibition of phosphorylation for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Conclusion

The protocols outlined in this document provide a framework for the initial characterization of a novel kinase inhibitor, this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the inhibitor's potency, selectivity, and cellular efficacy. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, incubation times, and ATP concentration, to ensure the generation of reliable and reproducible data.[7] The successful application of these methods is a critical step in the drug discovery and development process for targeted kinase inhibitor therapies.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of tyrosine kinase inhibitor therapy: Historical and current perspectives on targeted therapy for GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. inits.at [inits.at]

- 9. benchchem.com [benchchem.com]

- 10. domainex.co.uk [domainex.co.uk]

Application Notes and Protocols for CVT-12012, a Stearoyl-CoA Desaturase (SCD) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and experimental use of CVT-12012, a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD). The provided information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting lipid metabolism and associated pathologies.

Compound Information

This compound is a selective inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. Inhibition of SCD has shown potential in various therapeutic areas, including metabolic diseases and oncology.

| Property | Value |

| IUPAC Name | 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide |

| CAS Number | 1018675-35-8 |

| Molecular Formula | C₂₁H₂₁F₃N₄O₃ |

| Molecular Weight | 434.4 g/mol |

| IC₅₀ (human HepG2) | 6.1 nM |

| IC₅₀ (rat microsomal) | 38 nM |

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. This information is critical for the preparation of accurate and effective stock solutions.

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| Dimethylformamide (DMF) | 30 mg/mL |

| Ethanol | 1 mg/mL |

| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL |

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted for various experimental applications.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 4.344 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To prepare a 10 mM stock solution from 4.344 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Note: DMSO is hygroscopic. Use anhydrous DMSO and keep containers tightly sealed to prevent water absorption, which can affect compound stability and solubility.

Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and treatment duration should be optimized for each specific cell line and experiment. The human liver cancer cell line HepG2 has been shown to be sensitive to this compound.

Materials:

-

Cultured cells (e.g., HepG2)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Cell viability assays (e.g., MTT, CellTiter-Glo®)

-

Western blotting to analyze protein expression in relevant pathways.

-

Lipid extraction and analysis by gas chromatography-mass spectrometry (GC-MS) to measure changes in fatty acid composition.

-

Gene expression analysis by qPCR or RNA-seq.

-

Protocol for In Vivo Studies in Rodents

The following is a general protocol for the oral administration of this compound to rats, based on published literature. Dosing, vehicle selection, and study duration should be optimized for the specific animal model and research question.

Materials:

-

This compound

-

Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Rodents (e.g., Sprague-Dawley rats)

-

Oral gavage needles

-

Calibrated balance for animal weighing

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

-

Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh dosing solutions daily.

-

Dosing: Administer this compound or vehicle control to the animals via oral gavage. The volume of administration should be based on the animal's body weight.

-

Monitoring: Monitor the animals daily for any signs of toxicity or changes in behavior. Record body weight regularly.

-

Sample Collection: At the end of the study, collect blood and tissues (e.g., liver, plasma) for subsequent analysis.

-

Analysis: Analyze the collected samples to assess the effect of this compound. This may include:

-

Measurement of plasma and liver triglyceride levels.

-

GC-MS analysis of fatty acid composition in plasma and tissues to determine the desaturation index (e.g., the ratio of oleate to stearate).

-

Stearoyl-CoA Desaturase (SCD) Signaling Pathway

SCD is a central enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. In pathological conditions such as cancer, SCD activity is often upregulated, contributing to cell proliferation, survival, and therapy resistance. This compound, by inhibiting SCD, can modulate several downstream signaling pathways.

Disclaimer: This document is for research purposes only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures when handling chemical compounds and conducting experiments.

Application Notes: CVT-12012 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-12012 is a potent and selective antagonist of the Adenosine A2B receptor (A2BR). The A2BR is a G protein-coupled receptor that is increasingly implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and fibrosis. In the tumor microenvironment, high levels of extracellular adenosine can activate A2BR on immune and cancer cells, leading to immunosuppression and tumor growth. Blockade of A2BR signaling with antagonists like this compound presents a promising therapeutic strategy. Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by quantifying its effects on the expression of key proteins in relevant signaling pathways. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to study its impact on downstream signaling pathways, particularly those involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascades initiated by extracellular adenosine. The A2BR is coupled to both Gs and Gq proteins. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). These pathways converge on downstream effectors, including the transcription factor cAMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK/ERK) pathway, to regulate gene expression and cellular processes.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis showing the effect of an A2B receptor antagonist on the expression of key EMT marker proteins in gastric cancer cells. The data is presented as a fold change relative to the untreated control group.

| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |

| β-catenin | Control | 1.00 ± 0.00 |

| This compound (or similar A2BR antagonist) | 0.45 ± 0.08 | |

| Vimentin | Control | 1.00 ± 0.00 |

| This compound (or similar A2BR antagonist) | 0.52 ± 0.11 | |

| N-cadherin | Control | 1.00 ± 0.00 |

| This compound (or similar A2BR antagonist) | 0.61 ± 0.09 |

Experimental Protocols

Western Blot Protocol for this compound Treatment

This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression by Western blot.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Polyacrylamide gels

-

SDS-PAGE running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Vimentin, anti-N-cadherin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate the desired cell line (e.g., AGS or HGC-27 gastric cancer cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).

-

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

-

Protein Quantification:

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-